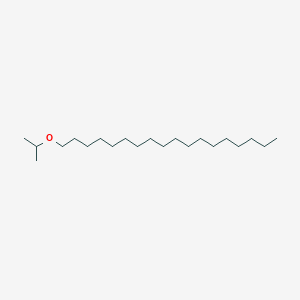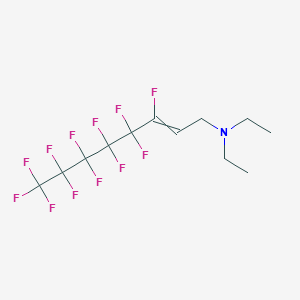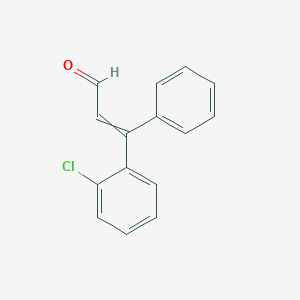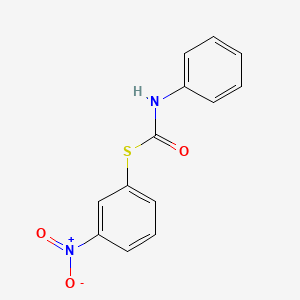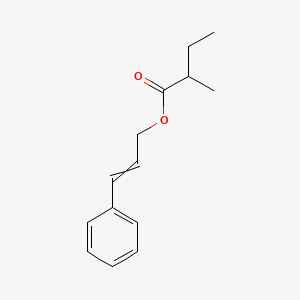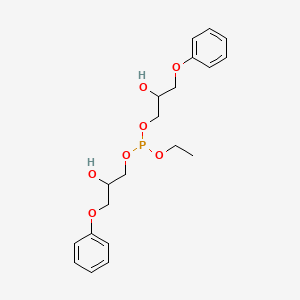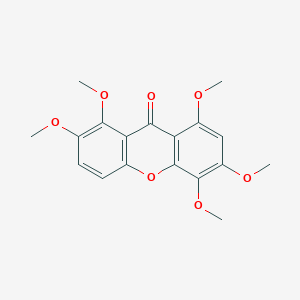
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which consists of two benzene rings connected by a pyrone ring. The compound this compound is distinguished by the presence of five methoxy groups attached to the xanthone core, which can significantly influence its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. One common method is the methylation of hydroxyl groups on a xanthone precursor using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high-quality product .
化学反应分析
Types of Reactions
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
相似化合物的比较
Similar Compounds
1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one: This compound has similar methoxy groups but also contains hydroxyl groups, which can alter its chemical and biological properties.
3,6-Dimethoxy-9H-xanthen-9-one: A derivative with fewer methoxy groups, used in the synthesis of fluorescein derivatives and compounds with anticancer activities.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
Uniqueness
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with biological molecules. This distinct structure allows for diverse applications in research and industry, making it a valuable compound for further exploration .
属性
CAS 编号 |
66157-58-2 |
|---|---|
分子式 |
C18H18O7 |
分子量 |
346.3 g/mol |
IUPAC 名称 |
1,2,5,6,8-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O7/c1-20-10-7-6-9-13(16(10)23-4)15(19)14-11(21-2)8-12(22-3)17(24-5)18(14)25-9/h6-8H,1-5H3 |
InChI 键 |
HYIOXGKOIGXMLT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)
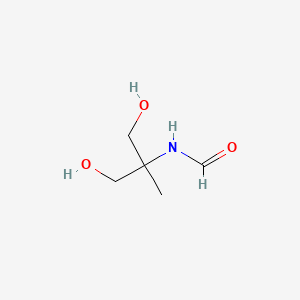
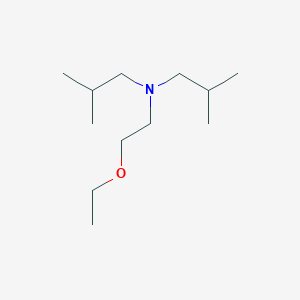
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

